molecular formula C12H16ClNO3 B2468496 Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2418674-13-0

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride

Cat. No.: B2468496
CAS No.: 2418674-13-0
M. Wt: 257.71
InChI Key: DRNDZOZXVDOCPL-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction maintains the tetrahydroisoquinoline structure with modifications.

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to the presence of the methoxy group at the 8-position and the carboxylate ester at the 5-position. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11;/h3-4,13H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNDZOZXVDOCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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